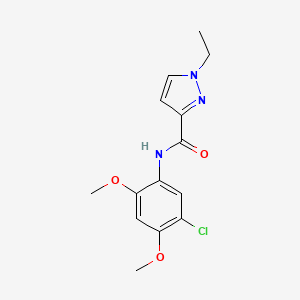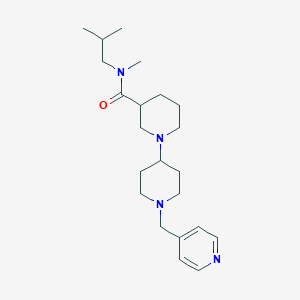![molecular formula C12H18Cl3NO2 B5324238 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride, also known as DMMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPH is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.
Mécanisme D'action
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride is a selective inhibitor of PKC, an enzyme that plays a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to the enzyme's catalytic domain, preventing it from phosphorylating its target proteins. This inhibition of PKC activity results in the suppression of various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to protect neurons from oxidative stress and prevent neuronal cell death. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. This compound is also highly selective for PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has poor solubility in water, which can make it challenging to work with in some assays.
Orientations Futures
There are several future directions for the study of 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride. One potential direction is the investigation of its potential as a therapeutic agent for various types of cancer. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another potential direction is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more accessible for use in various assays.
Méthodes De Synthèse
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol to form 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol. This intermediate is then converted to this compound hydrochloride through a reaction with hydrochloric acid. The synthesis method of this compound has been well-established and has been used in various scientific studies.
Applications De Recherche Scientifique
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3,5-dichloro-2-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-12(2,7-16)15-6-8-4-9(13)5-10(14)11(8)17-3;/h4-5,15-16H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQTJYUJLJJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C(=CC(=C1)Cl)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)


![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)